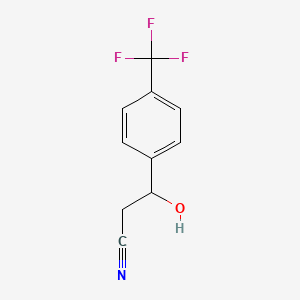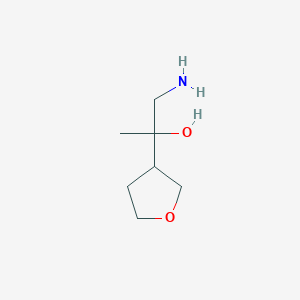
(S)-1-Aminopentan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-Aminopentan-3-ol is a chiral amino alcohol with the molecular formula C5H13NO. This compound is characterized by the presence of both an amino group (-NH2) and a hydroxyl group (-OH) attached to a pentane chain. The (S)-configuration indicates that the compound is the enantiomer with the specific spatial arrangement of atoms that corresponds to the S (sinister, left) configuration in the Cahn-Ingold-Prelog priority rules.
Preparation Methods
Synthetic Routes and Reaction Conditions
(S)-1-Aminopentan-3-ol can be synthesized through several methods. One common approach involves the reduction of the corresponding amino ketone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions.
Another synthetic route involves the asymmetric hydrogenation of a suitable precursor, such as a β-keto ester, in the presence of a chiral catalyst. This method ensures the selective formation of the (S)-enantiomer.
Industrial Production Methods
Industrial production of this compound often employs biocatalytic processes using enzymes such as transaminases or reductases. These enzymes catalyze the conversion of prochiral substrates to the desired chiral product with high enantioselectivity. The use of biocatalysts is advantageous due to their mild reaction conditions, high specificity, and environmentally friendly nature.
Chemical Reactions Analysis
Types of Reactions
(S)-1-Aminopentan-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: The amino group can be reduced to form the corresponding amine using reducing agents such as hydrogen gas (H2) in the presence of a metal catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with thionyl chloride (SOCl2) can convert the hydroxyl group to a chloride.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or chromium trioxide (CrO3) in acidic conditions.
Reduction: H2 with a metal catalyst (e.g., palladium on carbon), NaBH4, or LiAlH4.
Substitution: SOCl2, phosphorus tribromide (PBr3), or tosyl chloride (TsCl) in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of alkyl halides or other substituted derivatives.
Scientific Research Applications
(S)-1-Aminopentan-3-ol has diverse applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.
Biology: Serves as a precursor for the synthesis of biologically active compounds, such as enzyme inhibitors and receptor agonists.
Medicine: Investigated for its potential therapeutic effects, including its role as an intermediate in the synthesis of drugs targeting neurological disorders.
Industry: Utilized in the production of fine chemicals, flavors, and fragrances due to its chiral nature and functional groups.
Mechanism of Action
The mechanism of action of (S)-1-Aminopentan-3-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. For example, as a chiral amino alcohol, it can act as a ligand for certain enzymes, influencing their catalytic activity and selectivity. The molecular targets and pathways involved vary based on the specific context of its use.
Comparison with Similar Compounds
(S)-1-Aminopentan-3-ol can be compared with other chiral amino alcohols, such as ®-1-Aminopentan-3-ol, (S)-2-Amino-1-butanol, and (S)-3-Amino-2-butanol. These compounds share similar structural features but differ in the position of the amino and hydroxyl groups or the length of the carbon chain. The uniqueness of this compound lies in its specific spatial arrangement and functional group positioning, which confer distinct chemical and biological properties.
List of Similar Compounds
- ®-1-Aminopentan-3-ol
- (S)-2-Amino-1-butanol
- (S)-3-Amino-2-butanol
- (S)-1-Amino-2-propanol
Properties
Molecular Formula |
C5H13NO |
|---|---|
Molecular Weight |
103.16 g/mol |
IUPAC Name |
(3S)-1-aminopentan-3-ol |
InChI |
InChI=1S/C5H13NO/c1-2-5(7)3-4-6/h5,7H,2-4,6H2,1H3/t5-/m0/s1 |
InChI Key |
RPOTYPSPQZVIJY-YFKPBYRVSA-N |
Isomeric SMILES |
CC[C@@H](CCN)O |
Canonical SMILES |
CCC(CCN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


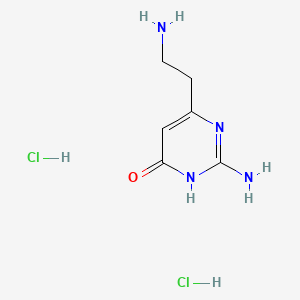
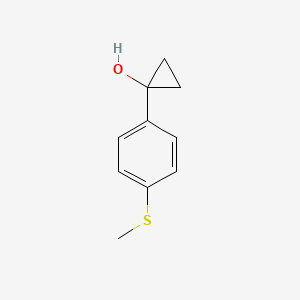
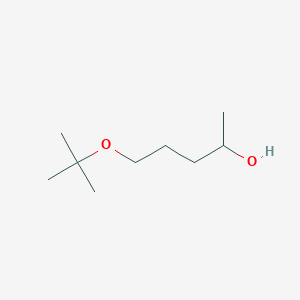

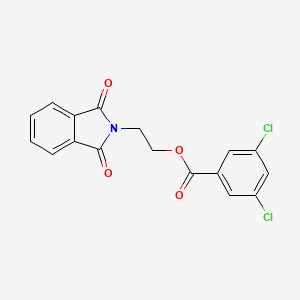
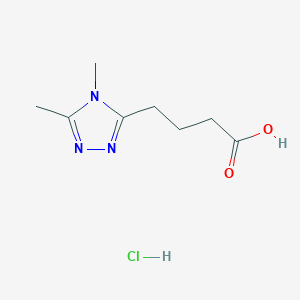
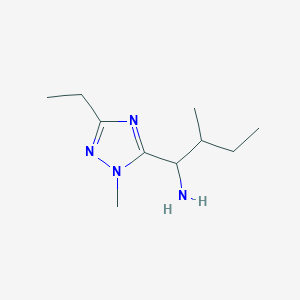
![Ethyl2-[(3-carbamoylphenyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B15319201.png)

